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Cat. No.: B1449018

Get Quote

Executive Summary

Precise chemical identification is the bedrock of reproducible science. In high-throughput
screening and automated synthesis, ambiguous nomenclature can lead to costly errors. This
guide focuses on 3,4-Dibromo-5-fluorophenylacetonitrile (CAS 1803779-04-5), a dense
functionalized arene.[1][2] We provide its authoritative SMILES and InChlKey identifiers,
analyze their derivation, and establish a protocol for their validation in digital chemical libraries.

Chemical Identity & Structural Analysis[3][4][5]

The compound is a benzene derivative substituted with two bromine atoms, one fluorine atom,
and an acetonitrile group. Due to the symmetry of the 1,3,4,5-substitution pattern, the molecule
possesses a C2 axis of symmetry in the plane if the substituents were identical, but the specific
arrangement of Br and F breaks this, creating a unique orientation that dictates the
canonicalization of its identifiers.
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Identifier Type Value Technical Note
IUPAC priority assigns locants
3,4-Dibromo-5- to minimize substituent

Common Name

fluorophenylacetonitrile

numbers (3,4,5 vs 3,4,5).

Bromo cited first alphabetically.

CAS Registry Number

1803779-04-5

Primary key for regulatory and

commercial queries.

Canonical SMILES

N#CCclcc(F)c(Br)c(Br)cl

Generated via canonicalization
algorithms (e.g., OEChem,
RDKit). Note the traversal
order.

INChl=1S/C8H4Br2FN/c9-7-2-

Standard version (1S).

InChl String 1-6(3-4-11)5-8(7)10/h1- Encodes connectivity and
2H,5H2 hydrogen layers.
HQVKLSOWNDQWOC- Hashed 27-character string for
InChlKey

UHFFFAOYSA-N

database indexing.

Molecular Formula

CsHaBrFN

Exact Mass: 292.867

Structural Ambiguity Resolution

A common point of confusion arises from the naming symmetry. The structure 3,4-Dibromo-5-

fluorophenylacetonitrile is chemically identical to 4,5-Dibromo-3-fluorophenylacetonitrile due

to the flip-symmetry of the benzene ring relative to the acetonitrile anchor at position 1.

e Path A (3,4-DiBr-5-F): 1-CH2CN - 2-H - 3-Br - 4-Br - 5-F - 6-H

e Path B (3-F-4,5-DiBr): 1-CH2CN - 2-H - 3-F - 4-Br —» 5-Br —» 6-H

While IUPAC naming conventions prioritize alphabetical order (Bromo < Fluoro) to assign the

lower locant set to the preferred name, canonical SMILES algorithms often prioritize the graph

traversal based on atomic weight or electronegativity, which is why the common database
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SMILES N#CCclcc(F)c(Br)c(Br)cl follows Path B (Fluorine first). Both resolve to the same
InChiKey.

Cheminformatics Mechanics: Deriving the
Identifiers

Understanding how these strings are generated allows researchers to troubleshoot database
mismatches.

The InChl Generation Workflow
The InChl (International Chemical Identifier) is constructed in layers. For this molecule:

o Formula Layer:C8H4Br2FN — The atoms present.[3][4][5][6]

e Connection Layer:c9-7-2-1-6(3-4-11)5-8(7)10 — This string defines the non-hydrogen
connectivity. The canonical numbering here is internal to the InChl algorithm and does not
match IUPAC numbering.

o Hydrogen Layer:h1-2H,5H2 — Specifies the location of hydrogen atoms (aromatic protons
and the methylene CHz2).

The InChlKey Hashing

The InChlKey is a SHA-256 hash of the InChl string, truncated and formatted.

e Block 1 (14 chars):HQVKLSOWNDQWOC — Encodes the molecular skeleton (connectivity).
Any isomer with the same skeleton (e.g., changing bond orders or protonation) would
change this.

e Block 2 (10 chars):UHFFFAOYSA — Encodes stereochemistry and isotopic layers.
UHFFFAQY indicates standard (S) generation with no stereochemistry defined (achiral).

e Flag:N — Indicates neutral protonation state.

Visualization: Identifier Generation Pipeline
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Figure 1: The deterministic pathway from chemical structure to machine-readable identifiers.

Application in Drug Discovery
Impurity Tracking in Synthesis

This molecule is often encountered as a building block or impurity in the synthesis of bioactive
indazoles or quinolines (e.g., analogs of Trelagliptin). The InChiKey is critical for "exact match"
searching in Electronic Lab Notebooks (ELNSs) to differentiate this specific isomer from its

regioisomers (e.g., 3,5-dibromo-4-fluoro analogs), which have distinct biological activities.

Database Mining Protocol

When searching vendor catalogs (e.g., MolCore, AK Scientific) or databases (PubChem),
relying solely on the name is risky due to the "3,4-diBr-5-F" vs "3-F-4,5-diBr" ambiguity.

Recommended Workflow:

e Primary Search: Use the InChiKey (HQVKLSOWNDQWOC-UHFFFAOYSA-N). This is
collision-free for this skeleton.

e Secondary Search: Use the CAS Number (1803779-04-5).

o Verification: If a structure is returned, visually verify the halogen pattern: The Fluorine must
be flanked by a Hydrogen and a Bromine (positions 6 and 4 respectively), and the two
Bromines must be adjacent (positions 3 and 4).

Experimental Validation Protocol

To ensure the integrity of your chemical inventory, use this computational validation step using
open-source tools (RDKit or OpenBabel) before registering the compound in your local
database.
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Step-by-Step Validation:

Input: Draw the structure in your chemical sketcher (ChemDraw/Marvin).

Compute: Generate the SMILES string.

Compare: Check against the canonical string N#CCclcc(F)c(Br)c(Br)cl.[7]

Hash: Generate the InChlKey and verify it matches HQVKLSOWNDQWOC-UHFFFAOY SA-
N.

Decision Logic for Isomer Resolution

Input Structure

Are Br atoms adjacent?

No (Separated by F/H)

. Isomer:
2
5|7 ElEEEnD B 3,5-Dibromo-4-fluoro

Target:
3,4-Dibromo-5-fluoro

Other Isomer

Click to download full resolution via product page
Figure 2: Logical decision tree to distinguish the target compound from common regioisomers.

Safety & Handling Context

While this guide focuses on informatics, the structure implies specific hazards. The acetonitrile
moiety suggests potential metabolic release of cyanide, and the benzyl halide-like character
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(though deactivated by the nitrile) suggests potential alkylating properties.

« Signal Word: Warning

o Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

¢ Handling: Standard Schlenk line techniques or fume hood usage is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1449018?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

